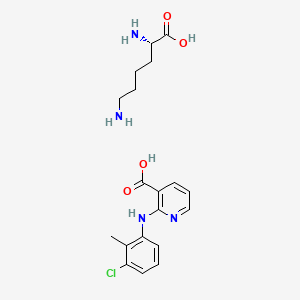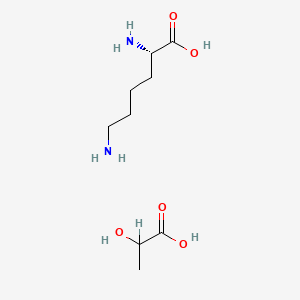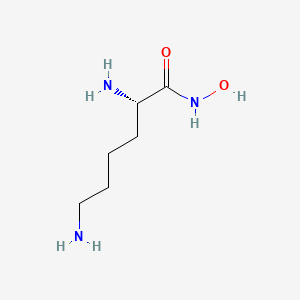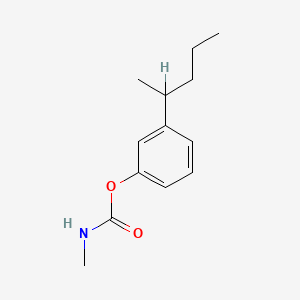
M-(1-Methylbutyl)phenyl methylcarbamate
Übersicht
Beschreibung
m-(1-Methylbutyl)phenyl methylcarbamate is a bioactive chemical.
Wirkmechanismus
Target of Action
The primary target of M-(1-Methylbutyl)phenyl methylcarbamate is cholinesterase or acetylcholinesterase (AChE) . Cholinesterase plays a crucial role in the nervous system, where it terminates signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .
Mode of Action
This compound interacts with its target, cholinesterase, by forming unstable complexes through carbamoylation of the active sites of the enzymes . This interaction inhibits the function of cholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of cholinesterase disrupts the normal biochemical pathways in the nervous system. The accumulated acetylcholine continues to transmit signals at the neuromuscular junction, leading to overstimulation of the muscles . This overstimulation can result in symptoms such as muscle weakness, convulsions, and even paralysis .
Pharmacokinetics
It is known that the compound is toxic if ingested or absorbed through the skin , suggesting that it can be absorbed through various routes
Result of Action
The result of this compound’s action is the overstimulation of the muscles due to the accumulation of acetylcholine in the synaptic cleft . In high doses, this can lead to convulsions and spastic paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it was formerly used as a soil insecticide , suggesting that it is stable in various environmental conditions.
Biochemische Analyse
Biochemical Properties
M-(1-Methylbutyl)phenyl methylcarbamate functions primarily as a cholinesterase inhibitor. It interacts with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, leading to prolonged stimulation of cholinergic receptors. This inhibition is reversible, as the compound forms unstable complexes with cholinesterases through carbamoylation of the active sites of the enzymes .
Cellular Effects
This compound affects various cell types by disrupting normal cholinergic signaling. In neurons, the increased acetylcholine levels can lead to continuous stimulation of postsynaptic receptors, resulting in excessive neuronal firing and potential neurotoxicity. In non-neuronal cells, such as muscle cells, the compound can cause prolonged muscle contractions and spastic paralysis. Additionally, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the balance of neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase. This binding prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The compound’s carbamate group forms a covalent bond with the serine residue in the active site of AChE, resulting in enzyme inhibition. This interaction is reversible, allowing the enzyme to eventually regain its activity once the compound dissociates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation depend on environmental conditions such as temperature, pH, and presence of other chemicals. Over time, the compound may degrade into less active or inactive metabolites, reducing its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential neurotoxic effects, including changes in cellular function and behavior .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild cholinergic symptoms such as salivation, lacrimation, and muscle twitching. Higher doses can lead to severe toxicity, including convulsions, spastic paralysis, and respiratory failure. Threshold effects have been observed, where a certain dosage level triggers a significant increase in adverse effects. Toxicity studies have highlighted the importance of careful dosage management to avoid harmful outcomes .
Metabolic Pathways
This compound is metabolized in the body through various pathways. The primary metabolic route involves hydrolysis by esterases, resulting in the formation of less active or inactive metabolites. These metabolites may undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys. The compound’s localization and accumulation can impact its overall activity and toxicity .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can affect its activity and function, potentially leading to localized effects on cellular processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .
Eigenschaften
IUPAC Name |
(3-pentan-2-ylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTOXQCYXYXXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=CC=C1)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042103 | |
| Record name | m-(1-Methylbutyl)phenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2282-34-0 | |
| Record name | Phenol, 3-(1-methylbutyl)-, 1-(N-methylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(1-Methylbutyl)phenyl methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002282340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(1-Methylbutyl)phenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-METHYLBUTYL)PHENYL METHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV1MM336WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-(1-METHYLBUTYL)PHENYL METHYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2601 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


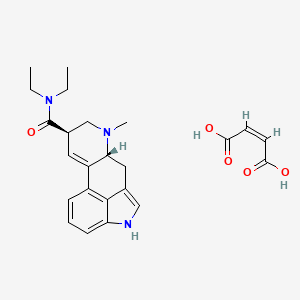
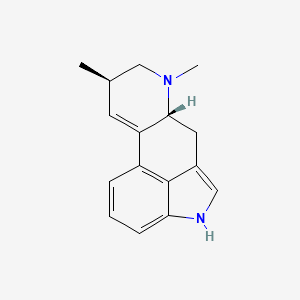
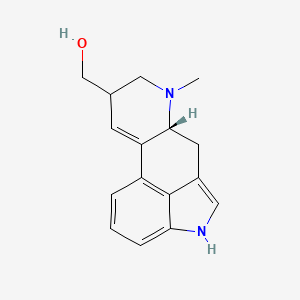
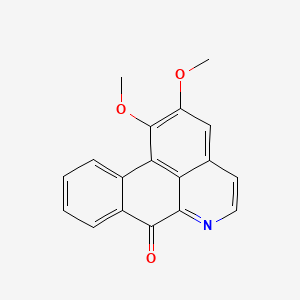
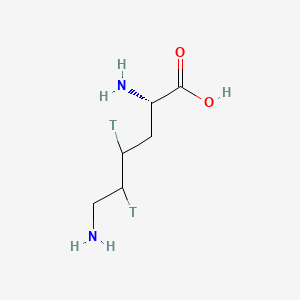
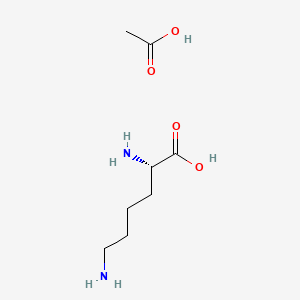
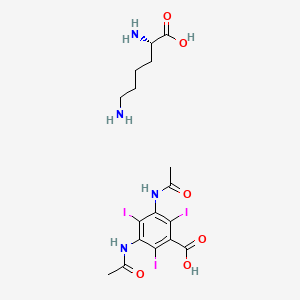
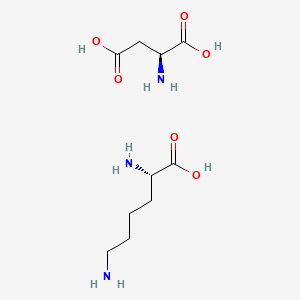

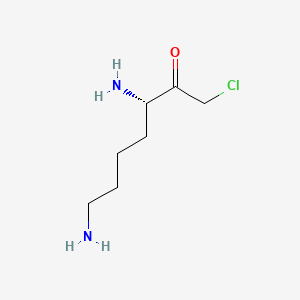
![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)
